Acetohexamide

Diabetes Sulfonylurea Potency

Acetohexamide is a first-generation sulfonylurea with a unique dual pharmacological profile: SUR1/KIR6.2-mediated hypoglycemic activity (Ki 22.9/14.2 μM) plus moderate uricosuric action absent in chlorpropamide or tolbutamide, making it a non-fungible probe for diabetes-gout comorbidity research. Hepatic metabolism yields the active metabolite hydroxyhexamide, extending efficacy duration. Well-characterized HSA binding (nK'a 2.08×10⁵ M⁻¹) supports PK/PD modeling. Distinct immunoreactivity (IC50 29.4–4173.0 nmol/μL) makes it essential for sulfonylurea immunoassay cross-validation. Ideal for isolated islet studies, urate metabolism investigations, and SUR1 binding assays requiring precise intermediate potency.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 968-81-0
Cat. No. B1666498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetohexamide
CAS968-81-0
SynonymsAcetohexamide;  Dymelor;  Gamadiabet;  Acetohexamid;  Dimelin;  Dimelor
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
InChIInChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)
InChIKeyVGZSUPCWNCWDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER & ETHER;  SLIGHTLY SOL IN ALCOHOL & CHLOROFORM;  SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES
INSOL IN ETHYL ACETATE;  SPARINGLY SOL IN DIOXANE
Soluble in pyridine;  slightly soluble in alcohol, chloroform. Insoluble in ether.
In water, 0.00343 mg/l @ 37 °C
4.83e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetohexamide (CAS 968-81-0) Procurement Guide: First-Generation Sulfonylurea for Specialized Diabetes and Gout Research


Acetohexamide (CAS 968-81-0), also known by the trade name Dymelor, is a first-generation sulfonylurea oral hypoglycemic agent historically approved for the management of type 2 diabetes mellitus [1]. It is an intermediate-acting compound that exerts its primary effect by binding to and inhibiting the sulfonylurea receptor 1 (SUR1) linked to the inwardly rectifying potassium channel (KIR6.2) on pancreatic beta cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion . Acetohexamide is extensively metabolized in the liver to its major active metabolite, hydroxyhexamide, which exhibits greater hypoglycemic potency than the parent drug and is believed to be responsible for its prolonged effects [2]. Importantly, acetohexamide also possesses a moderate uricosuric activity, making it a historically useful agent in subjects with coexisting diabetes and gout, a property not shared by many other sulfonylureas [3].

Why Acetohexamide Cannot Be Simply Substituted with Another Sulfonylurea: A Procurement Rationale


While first-generation sulfonylureas like chlorpropamide, tolbutamide, and tolazamide share a common core mechanism of action, they exhibit clinically and experimentally meaningful differences in potency, plasma protein binding affinity, metabolic fate, and ancillary pharmacological properties [1]. Simply substituting acetohexamide with a more potent analog like glibenclamide or a longer-acting agent like chlorpropamide will not replicate its specific experimental profile, particularly its dual hypoglycemic and uricosuric actions [2]. Furthermore, acetohexamide's unique metabolic pathway, involving the generation of the highly active hydroxyhexamide metabolite, contributes to a distinct pharmacodynamic and pharmacokinetic signature that is not interchangeable with other in-class compounds [3]. The following quantitative evidence demonstrates that for applications requiring precise modulation of SUR1 binding, specific protein interaction profiles, or the investigation of urate metabolism in the context of diabetes, acetohexamide is a non-fungible research tool.

Quantitative Differential Evidence: Acetohexamide vs. First-Generation Sulfonylurea Comparators


Relative Hypoglycemic Potency: Acetohexamide vs. Chlorpropamide and Tolbutamide

Acetohexamide exhibits intermediate hypoglycemic potency among first-generation sulfonylureas. Direct comparative data from clinical pharmacology literature indicate that acetohexamide possesses one-third the potency of chlorpropamide and twice the potency of tolbutamide [1]. This quantitative potency relationship is crucial for experimental design and dose conversion.

Diabetes Sulfonylurea Potency Comparative Pharmacology

Human Serum Albumin (HSA) Binding Affinity: Acetohexamide Exhibits Strongest Affinity Among First-Generation Comparators

In a comparative study using capillary electrophoresis-frontal analysis (CE-FA) under physiological conditions, acetohexamide demonstrated a higher apparent binding constant (Kb) to human serum albumin (HSA) than the first-generation comparators tolbutamide, chlorpropamide, and carbutamide [1]. The binding constants decreased in the sequence: acetohexamide > tolbutamide > chlorpropamide > carbutamide.

Protein Binding Pharmacokinetics Sulfonylurea CE-FA

Global Affinity Constant (nK'a) to HSA: Acetohexamide Binds with Higher Affinity than Chlorpropamide and Tolbutamide

A 2023 study utilizing high-performance affinity microcolumns quantified the global affinity constant (nK'a) for several sulfonylureas binding to normal human serum albumin (HSA). Acetohexamide exhibited an nK'a of 2.08 (± 0.46) × 10⁵ M⁻¹, which was substantially higher than that of chlorpropamide (0.62 ± 0.14 × 10⁵ M⁻¹) and tolbutamide (1.14 ± 0.26 × 10⁵ M⁻¹) [1].

HSA Binding Affinity Constant Sulfonylurea Comparative Biochemistry

Cross-Reactivity Profile in a Sulfonylurea Biosensor Assay: Acetohexamide Demonstrates Distinct IC50 and CR Values

In a 2022 biosensor study designed to detect sulfonylureas, acetohexamide was characterized for its interaction with two antibodies (H1-Ab and H2-Ab). It displayed an IC50 of 29.4 nmol/μL with H1-Ab and 4173.0 nmol/μL with H2-Ab, with corresponding cross-reactivity (CR) values of 24.2% and 0.6% respectively [1]. This profile is distinct from other first-generation agents like tolbutamide (H1-Ab IC50: 398.7 nmol/μL, CR: 1.8%; H2-Ab IC50: 23.3 nmol/μL, CR: 100%) and chlorpropamide (H1-Ab IC50: 2098.7 nmol/μL, CR: 0.3%; H2-Ab IC50: 33.6 nmol/μL, CR: 69.3%).

Biosensor Immunoassay Sulfonylurea Cross-Reactivity IC50

Unique Uricosuric Activity: A Differentiating Ancillary Property

Unlike most other sulfonylureas, acetohexamide possesses a moderate uricosuric effect in addition to its hypoglycemic action . This dual property is attributed to the parent compound and its active metabolite, hydroxyhexamide, which inhibit renal tubular reabsorption of uric acid [1]. This pharmacological feature is not shared by the closely related first-generation sulfonylureas tolbutamide or chlorpropamide.

Uricosuric Gout Diabetes Renal Pharmacology

Optimized Research and Industrial Applications for Acetohexamide (CAS 968-81-0)


Preclinical Model of Type 2 Diabetes Requiring Intermediate-Acting Insulin Secretagogue

Given its intermediate potency profile—one-third the potency of chlorpropamide and twice that of tolbutamide [1]—and its reliance on functional beta cells [2], acetohexamide is ideally suited for in vivo (e.g., rodent) or ex vivo (e.g., isolated islet) models of type 2 diabetes where a robust but not excessively prolonged or potent stimulation of insulin secretion is required. Its well-defined potency ratio allows for precise dose selection to avoid the severe and prolonged hypoglycemia often associated with more potent sulfonylureas like glibenclamide [3].

Investigating Drug-Protein Interactions and Pharmacokinetic Modeling

Acetohexamide's strong and quantifiable binding to human serum albumin (HSA), with a global affinity constant (nK'a) of 2.08 × 10⁵ M⁻¹ [4], makes it a valuable probe for studying sulfonylurea-HSA interactions using techniques like high-performance affinity chromatography or capillary electrophoresis [5]. Its distinct binding profile compared to chlorpropamide and tolbutamide provides a comparative framework for understanding the structural determinants of plasma protein binding within this drug class, which is essential for developing accurate pharmacokinetic/pharmacodynamic (PK/PD) models.

Development and Validation of Sulfonylurea-Specific Immunoassays

The unique immunoreactivity profile of acetohexamide, characterized by its specific IC50 values (29.4 nmol/μL for H1-Ab and 4173.0 nmol/μL for H2-Ab) and cross-reactivity rates [6], makes it an essential reference standard for developing and validating immunoassays (e.g., ELISA, lateral flow assays) designed to detect and differentiate sulfonylureas in complex matrices. Its inclusion in a panel of standards ensures assay specificity and prevents false-positive or false-negative results from structurally related compounds.

Investigating Urate Metabolism and Renal Handling in Diabetes Models

The moderate uricosuric activity of acetohexamide, a property not shared by other first-generation sulfonylureas like tolbutamide or chlorpropamide , positions it as a unique tool for investigating the intersection of glucose homeostasis and urate metabolism. It can be used in animal models of diabetes to study the effects of sulfonylurea therapy on serum uric acid levels and renal urate excretion, providing insights into the management of comorbid diabetes and hyperuricemia/gout [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetohexamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.